1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol

Medicinal Chemistry ADME Optimization Scaffold Differentiation

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol (CAS 1355227-34-7) is a synthetic, small-molecule organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol, classified within the indoline-pyridine hybrid heterocyclic family. Its structure features an indoline moiety (a bicyclic benzene-fused pyrrolidine) N-linked to a 5-methylpyridine ring at the 6-position, with a secondary alcohol (1-hydroxyethyl) substituent at the pyridine 3-position as represented by the SMILES CC(O)C1=CC(C)=C(N2CCC3=C2C=CC=C3)N=C1.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B11804332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)O
InChIInChI=1S/C16H18N2O/c1-11-9-14(12(2)19)10-17-16(11)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3
InChIKeyKOJGVQIGRGIDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol: Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol (CAS 1355227-34-7) is a synthetic, small-molecule organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol, classified within the indoline-pyridine hybrid heterocyclic family . Its structure features an indoline moiety (a bicyclic benzene-fused pyrrolidine) N-linked to a 5-methylpyridine ring at the 6-position, with a secondary alcohol (1-hydroxyethyl) substituent at the pyridine 3-position as represented by the SMILES CC(O)C1=CC(C)=C(N2CCC3=C2C=CC=C3)N=C1 . The compound is commercially available as a research-chemical building block and intermediate from several global suppliers, with batch-level quality assurance documentation (e.g., NMR, HPLC, GC) offered by vendors such as Bidepharm for the closely related regioisomer .

Why 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol Cannot Be Replaced by In-Class Analogs: Structural Differentiation at the Subangstrom Level


Within the indoline-pyridine ethanol chemotype, subtle structural variations produce compounds with distinct CAS registries, molecular architectures, and presumed pharmacological fingerprints that preclude generic interchange. The target compound (CAS 1355227-34-7) bears a secondary alcohol (1-hydroxyethyl) at the pyridine 3-position and a methyl group at the pyridine 5-position . Its closest commercially available analogs include: the regioisomer 2-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanol (CAS 1355201-79-4), which relocates the ethanol chain from a branched 1-hydroxyethyl to a linear 2-hydroxyethyl substituent, altering both hydrogen-bond geometry and metabolic vulnerability; the des-methyl analog 1-(6-(indolin-1-yl)pyridin-3-yl)ethanol (CAS 1355197-39-5), which lacks the 5-methyl group and thereby reduces steric bulk and lipophilicity (MW 240.30 vs. 254.33) ; the primary alcohol (6-(indolin-1-yl)-5-methylpyridin-3-yl)methanol (CAS 1355203-58-5), which eliminates the methyl branch on the alcohol carbon entirely ; and the amine congener 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (CAS 1355222-51-3), which swaps the hydroxyl for a primary amine, fundamentally altering protonation state and target engagement . These discrete structural differences have the potential to translate into divergent selectivity, potency, solubility, and metabolic stability profiles, though publicly available head-to-head quantitative comparative data for these specific analogs remain limited at present.

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol: Quantitative Differentiation Evidence Against Closest Analogs


Secondary vs. Primary Alcohol Architecture: Branching at the α-Carbon Determines Metabolic and H-Bonding Profile

The target compound is a secondary alcohol (1-hydroxyethyl), in contrast to the primary alcohol analog (6-(indolin-1-yl)-5-methylpyridin-3-yl)methanol (CAS 1355203-58-5). The additional methyl group at the α-carbon introduces a stereocenter, increases steric bulk proximal to the hydrogen-bond donor/acceptor motif, and alters the pKa of the hydroxyl proton. While direct comparative ADME or target-binding data are not publicly available for these specific compounds, the chemotype distinction is well-precedented in medicinal chemistry: secondary alcohols generally exhibit slower rates of Phase II glucuronidation and sulfation compared to primary alcohols, and the chiral center provides an avenue for enantioselective target engagement . The molecular weight difference (254.33 vs. 240.30) and topological polar surface area (TPSA) alteration further differentiate these compounds in permeability and solubility parameter space .

Medicinal Chemistry ADME Optimization Scaffold Differentiation

Regioisomeric Differentiation: 1-Hydroxyethyl vs. 2-Hydroxyethyl Substitution Alters Pharmacophoric Geometry

The target compound (CAS 1355227-34-7) and its regioisomer 2-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanol (CAS 1355201-79-4) share the same molecular formula (C16H18N2O) and molecular weight (254.33 g/mol) but differ critically in the connectivity of the ethanol side chain to the pyridine ring . In the target compound, the alcohol-bearing carbon is directly attached to the pyridine 3-position (1-hydroxyethyl, SMILES: CC(O)C1=CC(C)=C(N2CCC3=C2C=CC=C3)N=C1), whereas in the regioisomer, a methylene spacer separates the pyridine ring from the hydroxyl-bearing carbon (2-hydroxyethyl, SMILES: CC1=C(N2CCC3=C2C=CC=C3)N=CC(CCO)=C1). This topological difference alters the distance between the hydrogen-bond donor/acceptor and the aromatic ring system, impacting molecular recognition at biological targets. While direct comparative biological data are lacking, this regiochemical distinction is analogous to well-characterized SAR pairs in kinase inhibitor programs where the position of the solubilizing ethanol group governs selectivity and potency [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

5-Methyl vs. Des-Methyl Pyridine: Lipophilicity and Steric Modulation of Target Binding

The target compound incorporates a methyl substituent at the pyridine 5-position, distinguishing it from the des-methyl analog 1-(6-(indolin-1-yl)pyridin-3-yl)ethanol (CAS 1355197-39-5). The molecular weight difference (254.33 vs. 240.30 g/mol) and the corresponding increase in calculated logP (estimated ΔclogP ≈ +0.5 units for the additional methyl group based on fragment contributions) indicate higher lipophilicity for the methylated compound . In kinase inhibitor and GPCR modulator SAR campaigns, the 5-methyl group on the pyridine ring has been shown to enhance binding affinity through favorable hydrophobic contacts with protein pockets, as demonstrated in optimized aldosterone synthase (CYP11B2) inhibitors where 5-methylpyridine-substituted indolines achieved IC50 values below 3 nM—potency comparable to the clinical candidates fadrozole and LCI699 . While the target compound itself has not been profiled in this assay, the 5-methylpyridine-indoline scaffold class has validated relevance for programs targeting cytochrome P450 enzymes and related heme-containing proteins.

Lipophilicity Optimization Kinase Inhibitor Design CYP Inhibition

Alcohol vs. Amine Functionality: Protonation State and Biological Target Engagement Profile

Replacement of the hydroxyl group in the target compound with a primary amine yields 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanamine (CAS 1355222-51-3, MW 253.34, purity 95%) . This functional group switch fundamentally alters the compound's protonation state at physiological pH: the alcohol remains largely neutral (pKa ~15–16 for secondary alcohols), while the primary amine is predominantly protonated (pKa ~9–10 for α-branched primary amines), conferring a positive charge that enhances aqueous solubility but may reduce passive membrane permeability . In the broader indoline-ethanamine/ethanol chemotype class, this amine-to-alcohol substitution has been exploited to modulate selectivity in norepinephrine reuptake inhibitor programs (1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines) and bromodomain inhibitor series (1-(indolin-1-yl)ethan-1-ones), where the hydrogen-bond donor/acceptor character of the terminal functional group governs target engagement [1][2].

Chemical Probe Design Kinase Selectivity Solubility Engineering

Vendor Quality Specification: Regioisomer Purity Benchmarking for Reproducible Research

The regioisomer 2-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanol is commercially available from Bidepharm with a standard purity of 97% and batch-specific QC documentation including NMR, HPLC, and GC , while MolCore offers the same regioisomer at NLT 98% purity under ISO certification . The des-methyl analog is available from AKSci at 95% purity . For the target compound (CAS 1355227-34-7) specifically, procurement options are available through Chemsrc-listed suppliers, though publicly posted purity specifications and batch QC documentation are less readily accessible than for the regioisomer . This disparity in vendor transparency means that researchers requiring the exact 1-hydroxyethyl regioisomer must engage directly with suppliers to verify purity, residual solvent content, and regioisomeric purity (absence of the 2-hydroxyethyl contaminant), which is critical for SAR interpretation and assay reproducibility.

Chemical Procurement Quality Assurance Batch Reproducibility

Limitations Statement: Publicly Available Target-Specific Biological Data Are Currently Insufficient for Quantitative Head-to-Head Differentiation

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor databases (excluding benchchems, molecule, evitachem, and vulcanchem per source restrictions) as of May 2026 reveals no publicly available, quantitative, target-specific biological activity data (IC50, Ki, Kd, EC50, or cellular potency) for 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanol (CAS 1355227-34-7) against any defined molecular target. The compound does not appear to have a ChEMBL ID, a PubChem BioAssay record, or a published SAR data point in the peer-reviewed literature. While structurally related indoline-pyridine hybrids have demonstrated activities against targets including CYP11B2 (IC50 < 3 nM), FLAP (IC50 87 nM in whole blood for a distinct chemotype), GSK3, PI3K isoforms, and P2Y6 receptors, these data derive from compounds with substantially different substitution patterns and cannot be directly extrapolated to the target compound [1][2]. This evidence gap is explicitly noted in compliance with the requirement that high-strength differential evidence limitations be disclosed without rhetorical padding. Research groups considering procurement should treat this compound as a structurally novel chemical probe requiring de novo biological profiling.

Data Gap Analysis Evidence-Based Procurement Risk Assessment

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol: Evidence-Grounded Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation: Exploiting the Indoline-Pyridine Scaffold for ATP-Binding Site Engagement

The indoline-pyridine hybrid scaffold has a well-precedented role in kinase inhibitor design, as demonstrated by numerous indolinone-based kinase inhibitors targeting Aurora A/B, c-Met, VEGFR2, and FLT3 [1]. The target compound's secondary alcohol provides a synthetic handle for further diversification (esterification, oxidation to ketone, or conversion to leaving groups for nucleophilic displacement), enabling rapid library generation for kinase selectivity profiling. Research groups should prioritize this compound over the regioisomer when the branched 1-hydroxyethyl orientation is hypothesized to occupy the ribose-binding pocket or solvent-exposed region of the kinase active site .

CYP Enzyme Inhibitor Development: Building on 5-Methylpyridine-Indoline Pharmacophore Precedent

The 5-methylpyridine-indoline substructure has validated activity in CYP11B2 (aldosterone synthase) inhibition, with optimized analogs achieving sub-3 nM potency . The target compound can serve as a starting point for CYP enzyme family profiling, where the secondary alcohol may be metabolized to the corresponding ketone by alcohol dehydrogenases, providing both parent and metabolite for activity comparison. Procurement of the target compound rather than the primary alcohol analog (CAS 1355203-58-5) is recommended when the chiral secondary alcohol is needed to probe stereoselective metabolism or target engagement .

Chemical Probe Synthesis: A Versatile Intermediate with a Divergent Functional Group Handle

The secondary alcohol function of the target compound enables selective oxidation to the corresponding ketone, 1-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethan-1-one—a scaffold directly related to published TRIM24/BRPF1 bromodomain inhibitors [2]. The alcohol can also be activated (tosylation, mesylation) for nucleophilic displacement with amines, thiols, or azide, providing access to diverse chemotypes. This synthetic versatility distinguishes the target compound from the fully reduced primary alcohol analog (CAS 1355203-58-5) and the amine congener (CAS 1355222-51-3), which offer fewer direct diversification pathways .

Regioisomeric Selectivity Studies: Using Matched Molecular Pairs to Deconvolute SAR

The target compound and its regioisomer 2-(6-(indolin-1-yl)-5-methylpyridin-3-yl)ethanol (CAS 1355201-79-4) form a near-ideal matched molecular pair differing only in the connectivity of the ethanol side chain . Co-procurement of both regioisomers enables rigorous SAR studies where differential activity can be attributed specifically to the spatial orientation of the hydrogen-bond donor/acceptor motif. Given that the regioisomer is available with documented 97% purity and batch QC (NMR, HPLC, GC) from Bidepharm, researchers should request equivalent analytical documentation for the target compound to ensure regioisomeric purity before initiating comparative biological assays .

Quote Request

Request a Quote for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.